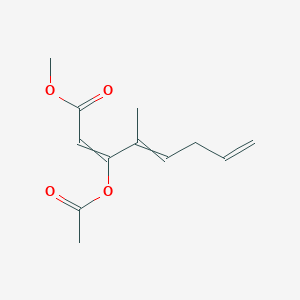

Methyl 3-(acetyloxy)-4-methylocta-2,4,7-trienoate

Description

Methyl 3-(acetyloxy)-4-methylocta-2,4,7-trienoate is a polyunsaturated ester characterized by an acetyloxy group at position 3, a methyl substituent at position 4, and conjugated double bonds at positions 2, 4, and 7 of an octa-chain backbone. This structural complexity imparts unique reactivity and physicochemical properties, distinguishing it from simpler esters. While direct synthetic or analytical data for this compound are absent in the provided evidence, comparisons can be drawn with structurally related esters and acetoxy/methoxy-substituted analogs.

Properties

CAS No. |

917833-85-3 |

|---|---|

Molecular Formula |

C12H16O4 |

Molecular Weight |

224.25 g/mol |

IUPAC Name |

methyl 3-acetyloxy-4-methylocta-2,4,7-trienoate |

InChI |

InChI=1S/C12H16O4/c1-5-6-7-9(2)11(16-10(3)13)8-12(14)15-4/h5,7-8H,1,6H2,2-4H3 |

InChI Key |

QCZZOGFCUKLULL-UHFFFAOYSA-N |

Canonical SMILES |

CC(=CCC=C)C(=CC(=O)OC)OC(=O)C |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 3-(acetyloxy)-4-methylocta-2,4,7-trienoate typically involves the esterification of the corresponding carboxylic acid with methanol in the presence of an acid catalyst. The reaction conditions often include refluxing the mixture to ensure complete conversion. The use of acetic anhydride or acetyl chloride in the presence of a base like pyridine can introduce the acetyloxy group .

Industrial Production Methods

Industrial production of this compound may involve large-scale esterification processes using continuous flow reactors to optimize yield and efficiency. The use of catalysts such as sulfuric acid or p-toluenesulfonic acid can enhance the reaction rate and selectivity.

Chemical Reactions Analysis

Types of Reactions

Methyl 3-(acetyloxy)-4-methylocta-2,4,7-trienoate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

Reduction: Reduction reactions can convert the ester group to an alcohol.

Substitution: Nucleophilic substitution reactions can replace the acetyloxy group with other functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

Substitution: Reagents like sodium methoxide (NaOCH₃) or sodium ethoxide (NaOEt) can facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.

Scientific Research Applications

Methyl 3-(acetyloxy)-4-methylocta-2,4,7-trienoate has several scientific research applications:

Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

Biology: The compound’s structural features make it a candidate for studying enzyme interactions and metabolic pathways.

Industry: Used in the production of polymers and other materials with specific properties.

Mechanism of Action

The mechanism by which Methyl 3-(acetyloxy)-4-methylocta-2,4,7-trienoate exerts its effects involves interactions with molecular targets such as enzymes and receptors. The ester group can undergo hydrolysis to release active metabolites, which then participate in various biochemical pathways .

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Substituent Effects: Acetyloxy vs. Methoxy Groups

The acetyloxy group (OAc) in the target compound contrasts with methoxy (OMe) substituents in analogs like Methyl 3-methoxyacrylate (C₅H₈O₃) . Key differences include:

- Reactivity : Acetyloxy groups are more susceptible to hydrolysis under acidic or basic conditions compared to methoxy groups, which are typically stable.

- Steric and Electronic Effects : The bulkier acetyloxy group may hinder nucleophilic attack at the ester carbonyl, whereas methoxy groups exert stronger electron-donating effects, altering resonance stabilization.

Table 1: Physical Properties of Selected Esters

*Inferred properties based on higher molecular weight and structural complexity.

Polyunsaturated Backbone vs. Saturated/Mono-Unsaturated Esters

The conjugated triene system in the target compound contrasts with saturated esters (e.g., Methyl 4-methoxyacetoacetate ) or mono-unsaturated analogs (e.g., Methyl 3-methoxyacrylate ). Key implications:

- Stability : Conjugated double bonds enhance resonance stabilization but increase susceptibility to oxidation and [4+2] cycloaddition reactions (e.g., Diels-Alder).

- Synthesis Challenges : Multi-step protection/deprotection strategies are likely required to install double bonds, as seen in complex ester syntheses (e.g., THF/TBAF-mediated deprotection in ).

Stability and Reactivity Trends

- Hydrolytic Sensitivity : The acetyloxy group’s lability contrasts with methoxy esters’ stability, necessitating storage at low temperatures (e.g., 0–6°C for methoxy esters in ).

- Thermal Behavior : Higher molecular weight and conjugation likely elevate the target compound’s melting point (>80°C) compared to simpler esters like Methyl 3-methoxyacrylate (mp 3–4°C) .

Biological Activity

Methyl 3-(acetyloxy)-4-methylocta-2,4,7-trienoate is a compound of interest due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article provides an overview of its biological properties, including antioxidant activity, neuroprotective effects, and other relevant pharmacological properties.

- Molecular Formula : CHO

- Molecular Weight : 224.30 g/mol

- CAS Number : 220504-68-7

1. Antioxidant Activity

Antioxidants are crucial for neutralizing free radicals in biological systems. This compound has been evaluated for its antioxidant properties through various assays.

| Compound | Antioxidant Activity (TE) |

|---|---|

| This compound | 1.75 TE |

| Melatonin | 2.45 TE |

The compound exhibited significant antioxidant activity comparable to that of melatonin, a well-known antioxidant. This suggests its potential utility in mitigating oxidative stress-related conditions .

2. Neuroprotective Effects

Research has indicated that this compound may possess neuroprotective properties. In studies involving neuronal cell lines (SH-SY5Y), the compound demonstrated the ability to protect against cell death induced by oxidative stress (e.g., HO).

- Cell Viability : The compound showed a protective effect with a viability increase of approximately 38% at a concentration of 10 μM.

- Mechanism : The neuroprotection is believed to be linked to its antioxidant activity and potential modulation of calcium channels .

3. Calcium Channel Modulation

This compound has also been studied for its effects on calcium channels:

- Inhibition Rate : The compound exhibited a calcium influx blockage rate of approximately 46.95% at a concentration of 10 μM.

- Comparison with Standard : This inhibition is nearly two-thirds that of nimodipine, a known calcium channel blocker .

Case Study: Neuroprotective Properties

In a study focusing on neuroprotection against oxidative stress:

- Objective : To evaluate the protective effect of this compound on neuronal cells.

- Methodology : SH-SY5Y cells were treated with the compound prior to exposure to HO.

- Results : The treatment resulted in significant cell survival compared to untreated controls, indicating potential therapeutic applications for neurodegenerative diseases.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.